(2S)-4,6-dioxopiperidine-2-carboxylic Acid
Overview
Description
(2S)-4,6-dioxopiperidine-2-carboxylic Acid is a piperidine derivative characterized by its unique structure, which includes two keto groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,6-dioxopiperidine-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization and oxidation steps to introduce the keto groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: (2S)-4,6-dioxopiperidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride for acyl chloride formation and subsequent reactions with amines or alcohols.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
(2S)-4,6-dioxopiperidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4,6-dioxopiperidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto and carboxylic acid groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid: Another piperazine derivative with similar structural features but different biological activities.
4-carboxy-4-anilidopiperidine: A compound with a similar piperidine core but different functional groups, leading to distinct applications and properties.
Uniqueness: (2S)-4,6-dioxopiperidine-2-carboxylic Acid is unique due to its specific combination of keto and carboxylic acid groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar molecules.
Biological Activity
(2S)-4,6-dioxopiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- CAS Number : 9549046
The presence of both dioxo and carboxylic functional groups contributes to its reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or interference with nucleic acid synthesis.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Effects
Several studies have evaluated the antimicrobial activity of this compound against pathogenic bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 8 |
Mycobacterium tuberculosis | 4 |
The compound's effectiveness against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential applications in treating tuberculosis.
Antioxidant Activity
In vitro studies have assessed the antioxidant capacity of this compound using various assays, including ABTS and DPPH radical scavenging tests. Results indicate that the compound exhibits moderate antioxidant activity comparable to known antioxidants such as ascorbic acid.
Anti-inflammatory and Anticancer Properties
Emerging research suggests that this compound may have anti-inflammatory effects by modulating cytokine production. Additionally, it has shown promise in preliminary cancer studies where it inhibited tumor cell proliferation in vitro.
Case Studies and Clinical Relevance
- Case Study on Antimicrobial Resistance : A recent study highlighted the role of this compound in overcoming antibiotic resistance in Staphylococcus aureus by enhancing the efficacy of conventional antibiotics through synergistic effects .
- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of this compound in treating infections. Results indicated no significant toxicity at therapeutic doses, supporting further clinical development .
- Potential for Drug Development : The unique structural features of this compound make it a candidate for developing novel therapeutics targeting bacterial infections and oxidative stress-related diseases .
Properties
IUPAC Name |
(2S)-4,6-dioxopiperidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOAUMVDGKPIAF-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872521-99-8 | |
Record name | (2S)-4,6-dioxopiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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